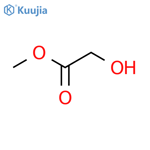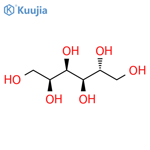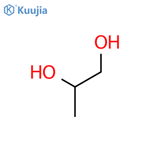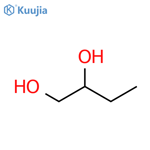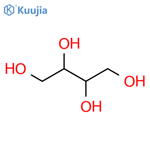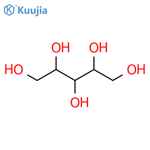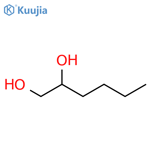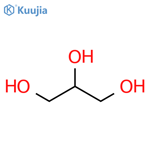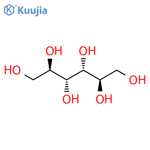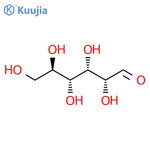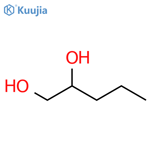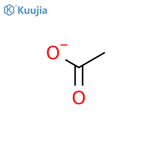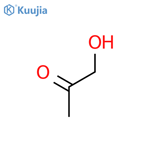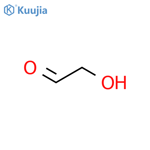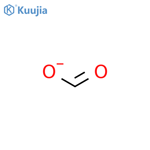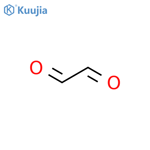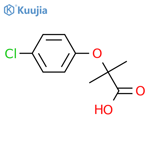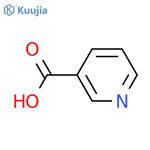- Metal complex coordinated with two different structural phosphineamine ligands for hydrogenation of alcohols from industrial catalytic esters, and its preparation method, China, , ,
Cas no 107-21-1 (Ethylene Glycol, Dehydrated)
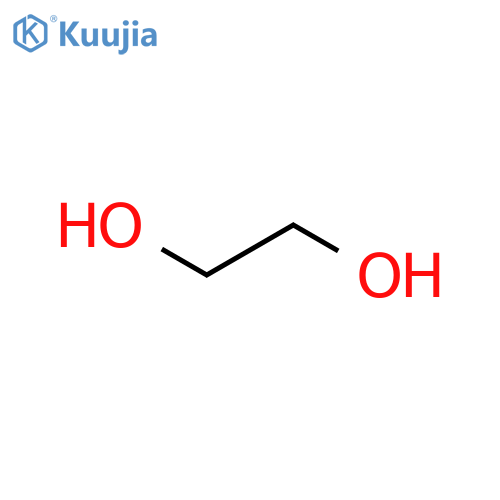
Ethylene Glycol, Dehydrated Propiedades químicas y físicas
Nombre e identificación
-
- Ethane-1,2-diol
- ETHYLENE-D4 GLYCOL-D2
- ETHYLENE GLYCOL-D6
- GILL 3 METHOD HEMATOXYLIN STAIN
- GILL HEMATOXYLIN SOLUTION NO III
- GILL'S HEMATOXYLIN NO 3
- GILL'S HEMATOXYLIN SOLUTION NO 3
- GILLS III HAEMATOXYLIN
- HEMATOXYLIN, GILL III
- HEMATOXYLIN GILL NO 3 SOLUTION
- HEMATOXYLIN, GILL'S NO 3
- HEMATOXYLIN SOLUTION GILL NO 3
- HEMATOXYLIN STAIN, GILL 3
- ZONYL FSA FLUORINATED SURFACTANT
- ZONYL FSD FLUORINATED SURFACTANT
- ZONYL FSE
- ZONYL FSE FLUORINATED SURFACTANT
- ZONYL FSJ FLUORINATED SURFACTANT
- ZONYL FSN FLUORINATED SURFACTANT
- ZONYL FSO-100 FLUORINATED SURFACTANT
- 1,2-Ethanediol
- 1,2-Ethylene glycol
- Ethylene Glycol
- Ethylene Glycol, Dehydrated
- Ethyleneglycol Solution
- MEG
- 1,2-Dihydroxyethane
- 2-hydroxy ethanol
- Ethylene alcohol
- Degassed and low oxygen ethylene glycol
- Ethylene glycol ZerO2®
- Ethylene glycol in dimethyl sulfoxide
- Monoethylene glycol
- Zerex
- Fridex
- Glygen
- Glykol
- Tescol
- ucar17
- gylcol
- Norkool
- dowtherm
- Additive Screening Solution 01
- Kit-No 78374
- Additive Screening Solution 01/Kit-No 78374
- Ucar 17
- glycol
- 2-hydroxyethanol
- Glycol alcohol
- Ethylene alcohol
- polyethylene glycol
- Macrogol
- Ethylene dihydrate
- Macrogol 400 BPC
- ethanediol
- Dowtherm SR 1
- Lutrol-9
- ethyleneglycol
- Aethylenglykol
- Polyethylene glycol 200
- Glycol, ethylene-
- 1,2-Ethandiol
- Glycols, polyethylene
- Caswell No. 441
- Ethylenglycol
- ethylene-glycol
- Lutrol
- Aethylenglykol [German]
- Polyethylene gl
- ethylen glycol
- Polyethylene
- DuPont Zonyl FSO Fluorinated Surfactants
- Tox21_202038
- Lutrol 9
- NCIOpen2_001979
- PEG-1000
- Ethylene glycol, AR, >=99%
- PEG1000
- Glycol, Ethylene
- C01380
- CHEBI:30742
- ethyleneglycole
- NCGC00091510-01
- Poly(ethylene Glycol) ~4000
- FC72KVT52F
- InChI=1/C2H6O2/c3-1-2-4/h3-4H,1-2H
- Lutrol E (TN)
- Ethylene glycol 1000 microg/mL in Methanol
- Ethylene glycol, analytical standard
- ethylene glycol;1,2-ethanediol;ethane-1,2-diol;glycolethylene glycol;ethanediol;ethylene glycol 1,2-ethanediol ethane-1,2-diol glycolethylene glycol ethanediol
- GLYCEROL IMPURITY B [EP IMPURITY]
- Mono Ethylene Glycol
- EC 203-473-3
- Athylenglykol
- HO-CH2-CH2-OH
- Macrogol 400 (JP17)
- D06420
- MEG 100
- NSC-152325
- NSC-32854
- 004143F9-240E-472F-9D5A-B1B13BBA2A18
- HO(CH2)2OH
- 1,2-dihydroxy ethane
- AI3-03050
- ethan-1,2-diol
- etylene glycol
- Poly(ethylene Glycol) ~20000
- Ethyleneglycol, ReagentPlus
- SMR001262244
- NCIOpen2_002019
- DTXCID40597
- Hydroxyethyl Salicylate Imp. B (EP); Ethylene Glycol; Propan-1,2-diol; Glycerol Impurity B; Hydroxyethyl Salicylate Impurity B
- Macrogol 4000 (TN)
- 1,2-ETHANEDIOL (GLYCOL)
- PEG 3600
- HMS2267F07
- J-001731
- NSC-93876
- ethane-1.2-diol
- D06418
- M.e.g.
- NSC32854
- NSC32853
- NSC57859
- UNII-FC72KVT52F
- Tox21_300637
- NCGC00091510-02
- E0105
- BP-13454
- mono-ethylene glycol
- Glycol, Monoethylene
- NSC93876
- Ethylene glycol, BioUltra, >=99.5% (GC)
- Macrogol 400
- D03370
- Macrogol 400 (TN)
- NCIOpen2_002100
- NSC-155081
- Ethylene glycol, anhydrous, 99.8%
- Macrogol 4000 (JP17)
- 2000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- MFCD00002885
- EINECS 203-473-3
- Ilexan E
- Macrogol 1500 (JP17)
- Poly(ethylene Glycol) ~200
- CHEMBL457299
- NSC-32853
- 37225-26-6
- NSC152325
- EPA Pesticide Chemical Code 042203
- D06423
- Macrogol ointment (JP17)
- Ethylene glycol, puriss., >=99.5% (GC)
- Solbanon (TN)
- Ethylene glycol, Vetec(TM) reagent grade, 98%
- 1,2-Ethylene Glycol (Ethylene Glycol)
- DuPont Zonyl FSE Fluorinated Surfactants
- 2-ethanediol
- Ethylene glycol, p.a., 99.5%
- Residual Solvent Class 2 - Ethylene Glycol
- FT-0626292
- F0001-0142
- GLYCEROL IMPURITY B (EP IMPURITY)
- 1,2-ethylene-glycol
- 107-21-1
- Macrogol 1500 (TN)
- Poly(ethylene Glycol) ~40,000
- A851234
- NCI-C00920
- Macrogol 20000 (JP17)
- Ethylene glycol, United States Pharmacopeia (USP) Reference Standard
- ETHYLENE GLYCOL [USP-RS]
- HSDB 5012
- Ethylene Glycol Blank Standard in Multi-grade Diesel Engine Oil
- Ethylene glycol, anhydrous, ZerO2(TM), 99.8%
- LOWENOL T-163A
- PEG 1000
- BIDD:ER0283
- EN300-19312
- Ethylene glycol, ReagentPlus(R), >=99%
- GLYCOL [INCI]
- GXT
- Dowtherm 4000
- ETHYLENE GLYCOL [HSDB]
- STR01171
- D06419
- ETHYLENE GLYCOL [MART.]
- Poly(ethylene Glycol) ~400
- 2 Hydroxyethanol
- BP-31056
- Ethylene glycol, SAJ first grade, >=99.0%
- Ethylene glycol, spectrophotometric grade, >=99%
- Poly(ethylene Glycol) ~2000
- ETHYLENE GLYCOL (1,2-13C2)
- NCGC00259587-01
- FT-0692978
- CHEBI:46793
- D06422
- 1,2-ethyleneglycol
- NCGC00254292-01
- 1000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- USEPA/OPP Pesticide Code: 042203
- Ethylene glycol, Pharmaceutical Secondary Standard; Certified Reference Material
- HOCH2CH2OH
- NSC 93876
- Poly(ethylene Glycol) ~1000
- ETHYLENE GLYCOL [II]
- ETHYLENE GLYCOL [MI]
- Macrogol 6000 (TN)
- 146AR
- Q194207
- NCGC00091510-03
- Residual Solvent Class 2 - Ethylene Glycol, United States Pharmacopeia (USP) Reference Standard
- 1,2-Ethane-1,1,2,2-d4-diol-d2(9ci)
- Ethylene glycol, aerosol
- 500 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- 1,2-ethane-diol
- CCRIS 3744
- Poly(ethylene Glycol) ~6000
- CAS-107-21-1
- Macrogol 6000 (JP17)
- 100 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- AKOS000119039
- NSC-152324
- ehtylene glycol
- PEG
- Poly(ethylene Glycol) ~600
- ETHYLENE GLYCOL [WHO-DD]
- 1,2-ethane diol
- D06421
- NANOSILVER+EG
- NS00003552
- AMY22336
- WLN: Q2Q
- NSC152324
- Ethylene glycol, LR, >=99%
- YLENE GLYCOL
- NSC155081
- Ethane-1,2-diol (Ethylene Glycol)
- Kollisolv PEG 300
- NSC-57859
- DTXSID8020597
- MLS002454404
- ETHYLENE GLYCOL (II)
- 600 microg/g Ethylene Glycol QC Check Standard in Multi-grade Diesel Engine Oil
- ETHYLENE GLYCOL (MART.)
- Poly(ethylene Glycol) ~9000
- Ethylene glycol, JIS special grade, >=99.5%
- Poly(ethylene Glycol) ~30,000
- 4-vinyl cathecol
- >99% (GC)
- Ethylene glycol AR
- Ethylene glycol 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- 1ST000065
- Poly(ethylene Glycol) (~2000)
- STL264188
-
- MDL: MFCD00002885
- Renchi: 1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
- Clave inchi: LYCAIKOWRPUZTN-UHFFFAOYSA-N
- Sonrisas: OCCO
- Brn: 505945
Atributos calculados
- Calidad precisa: 62.03680
- Masa isotópica única: 62.036779
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 4
- Cuenta de enlace giratorio: 1
- Complejidad: 6
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: -1.4
- Superficie del Polo topológico: 40.5
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Colorless, transparent, slightly viscous liquid. It tastes slightly sweet. Easy to absorb moisture. Odourless.
- Denso: 1.113 g/mL at 25 °C(lit.)
- Punto de fusión: −13 °C (lit.)
- Punto de ebullición: 195-198 °C
- Punto de inflamación: Fahrenheit: 231.8 ° f < br / > Celsius: 111 ° C < br / >
- índice de refracción: n20/D 1.431(lit.)
- PH: 6-7.5 (100g/l, H2O, 20℃)
- Disolución: water: miscible
- Coeficiente de distribución del agua: miscible
- PSA: 40.46000
- Logp: -1.02900
- PKA: 14.22(at 25℃)
- Merck: 3798
- Sensibilidad: Hygroscopic
- Punto de congelación: -11.5℃
- Disolución: It can be miscible with water, ethanol, acetone, acetic acid, glycerol, pyridine, etc. However, it is insoluble in chloroform, ether, benzene, carbon disulfide, etc., but insoluble in hydrocarbons, chlorinated hydrocarbons, oils, rubber, natural resins, etc. It can dissolve salt, zinc chloride, potassium carbonate, potassium chloride, potassium iodide, potassium hydroxide and other inorganic compounds.
- Color / forma: 80% in DMSO-d6 (99.9 atom % D)
- Presión de vapor: 0.08 mmHg ( 20 °C)
- Polaridad relativa: 0.79
Ethylene Glycol, Dehydrated Información de Seguridad
-
Símbolo:

- Promover:dangerous
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P301+P312+P330
- Número de transporte de mercancías peligrosas:UN 1219 3/PG 2
- Wgk Alemania:1
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S26
- Código F de la marca fuka:3
- Rtecs:KW2975000
-
Señalización de mercancías peligrosas:

- Período de Seguridad:S26
- Términos de riesgo:R22
- TSCA:Yes
- Toxicidad:LD50 in rats, guinea pigs (g/kg): 8.54, 6.61 orally (Smyth); in mice (ml/kg): 13.79 orally (Bornmann)
- Límite de explosión:3.2%(V)
- Condiciones de almacenamiento:2-8°C
Ethylene Glycol, Dehydrated Datos Aduaneros
- Código HS:2905310000
- Datos Aduaneros:
China Customs Code:
2905310000Overview:
HS:2905310000 1,2-ethylene glycol VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing Minimum tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
HS:2905310000 ethane-1,2-diol VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Ethylene Glycol, Dehydrated PrecioMás >>
| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007216-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 98% | 500ml |
¥36 | 2023-09-11 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690562535-100ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 100ml |
¥ 141.2 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690560223-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 500ml |
¥ 21.2 | 2024-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 324558-2L |
107-21-1 | 2L |
¥2043.36 | 2023-01-16 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1601565-3X1.2ML |
107-21-1 | 3X1.2ML |
¥4687.14 | 2023-01-05 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085116-100g |
Ethylene glycol |
107-21-1 | 98% | 100g |
¥42.00 | 2023-11-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1009492500 |
Ethylene Glycol, Dehydrated |
107-21-1 | 2.5l |
¥1402.32 | 2023-04-28 | ||
| Enamine | EN300-19312-0.1g |
ethane-1,2-diol |
107-21-1 | 93% | 0.1g |
$19.0 | 2023-11-13 | |
| Life Chemicals | F0001-0142-0.25g |
ethane-1,2-diol |
107-21-1 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E103319-12.50012×500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | AR,98% | 12.50012×500ml |
¥663.90 | 2023-09-03 |
Ethylene Glycol, Dehydrated Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
- Promotional role of tungstate in the integrated synthesis of C2 and C3 alcohols and understanding the bond functionality for a series of cascade reactions, Biofuels, 2023, 17(5), 1183-1202
Synthetic Routes 3
- Suitable ligands for homogeneous ruthenium-catalyzed hydrogenolysis of esters, Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 185-192
Synthetic Routes 4
1.2 Reagents: Water ; cooled
Synthetic Routes 5
Synthetic Routes 6
- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper, Journal of the American Chemical Society, 2023, 145(28), 15343-15352
Synthetic Routes 7
Ethylene Glycol, Dehydrated Raw materials
Ethylene Glycol, Dehydrated Preparation Products
- D(-)-Sorbitol Standard (50-70-4)
- (±)-1,2-Propanediol (57-55-6)
- Acetate ions (71-50-1)
- 1,2-Butanediol (584-03-2)
- meso-Erythritol Standard (149-32-6)
- Clofibric acid (882-09-7)
- 1-hydroxypropan-2-one (116-09-6)
- Xylitol (87-99-0)
- 1,2-Hexanediol (6920-22-5)
- pentane-1,5-diol (111-29-5)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- Methyl glycolate (96-35-5)
- Ethylene Glycol, Dehydrated (107-21-1)
- Glycerol (56-81-5)
- 1,4-Butanediol (110-63-4)
- Niacin (59-67-6)
- DL-Mannitol (87-78-5)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- (58367-01-4)
- 1,2-Pentanediol (5343-92-0)
- Glyoxal (107-22-2)
Ethylene Glycol, Dehydrated Proveedores
Ethylene Glycol, Dehydrated Literatura relevante
-
Jan H. Blank,Robert Hembre,James Ponasik,David J. Cole-Hamilton Catal. Sci. Technol. 2014 4 218
-
Klára Melánová,Ludvík Bene?,Jan Svoboda,Vítězslav Zima,Miroslav Pospí?il,Petr Ková? Dalton Trans. 2018 47 2867
-
Raka G. Dastidar,Peter H. Galebach,Michael P. Lanci,Chengrong Wang,Yi Du,George W. Huber Green Chem. 2022 24 350
-
Jianda Zhang,Jianxin Wang,Shaobing Zhou,Ke Duan,Bo Feng,Jie Weng,Hongmei Tang,Peizuo Wu J. Mater. Chem. 2010 20 9798
-
Hairong Yue,Yujun Zhao,Xinbin Ma,Jinlong Gong Chem. Soc. Rev. 2012 41 4218
Clasificación relacionada
- Plaguicidas químicos plaguicidas desinfectante
- Plaguicidas químicos Ingredientes activos de plaguicida sustancias estándar
- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter
- Plaguicidas químicos Intermedios de plaguicida
- Productos farmacéuticos y bioquímicos Principios Activos Farmacéuticos
- Disolventes y químicos orgánicos disolventes orgánicos
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Alcoholes y poliolos polioles
Información adicional sobre Ethylene Glycol, Dehydrated
Ethylene Glycol Dehydrated en la Síntesis de Compuestos Farmacéuticos (107-21-1)
El Ethylene Glycol Dehydrated (107-21-1) es un solvente y reactivo clave en la síntesis de compuestos farmacéuticos, especialmente en la producción de principios activos con alta pureza. Su capacidad para actuar como agente deshidratante lo convierte en un componente esencial en reacciones de esterificación y polimerización, procesos críticos para la fabricación de medicamentos como antivirales y antiinflamatorios. Estudios recientes destacan su papel en la optimización de rendimientos y la reducción de subproductos no deseados, un tema de gran interés para la industria biofarmacéutica. Además, su bajo perfil de toxicidad en condiciones controladas lo hace atractivo para aplicaciones en drug delivery y formulaciones de liberación prolongada.
Aplicaciones del Ethylene Glycol Dehydrated (107-21-1) en Terapias Innovadoras
En el ámbito de las terapias avanzadas, el Ethylene Glycol Dehydrated (107-21-1) ha ganado relevancia por su uso en la producción de bioconjugados y nanopartículas terapéuticas. Investigaciones publicadas en 2023 demuestran su eficacia como estabilizante en la encapsulación de ARNm para vacunas, un campo en auge tras la pandemia. Su capacidad para mantener la estabilidad molecular en condiciones extremas lo posiciona como un candidato ideal para la conservación de medicamentos biológicos. La comunidad científica también explora su potencial en la modificación de proteínas, donde ayuda a mejorar la solubilidad y biodisponibilidad de fármacos complejos.
Seguridad y Regulación del Ethylene Glycol Dehydrated (107-21-1) en Farmacología
El uso del Ethylene Glycol Dehydrated (107-21-1) en formulaciones farmacéuticas está sujeto a estrictos protocolos de seguridad avalados por agencias como la FDA y la EMA. Estudios de toxicología realizados en modelos in vitro confirman que, en concentraciones inferiores al 0.5%, no presenta riesgos citotóxicos para células humanas. Este dato es crucial para su aprobación en medicamentos de administración parenteral. Sin embargo, su manipulación industrial requiere controles de humedad y temperatura, aspecto que las farmacopeas internacionales destacan en sus últimas actualizaciones. La monitorización de residuos en productos finales sigue siendo un focus prioritario para garantizar el cumplimiento de las normas GMP.
Investigación Avanzada con Ethylene Glycol Dehydrated (107-21-1) en Oncología
Recientes avances en oncoterapias han incorporado el Ethylene Glycol Dehydrated (107-21-1) como coadyuvante en la síntesis de inhibidores de quinasas y agentes de contraste para imagen molecular. Un estudio del Memorial Sloan Kettering Cancer Center (2024) reveló su utilidad en la preparación de ligandos para terapia dirigida contra tumores PD-L1+. Su propiedad de formar puentes de hidrógeno selectivos permite diseñar moléculas con mayor afinidad por receptores tumorales, reduciendo efectos secundarios. Este hallazgo abre nuevas líneas de investigación en medicina personalizada, donde la pureza del solvente (≥99.9%) es determinante para la reproducibilidad de los tratamientos.
Futuro del Ethylene Glycol Dehydrated (107-21-1) en Biotecnología Farmacéutica
La industria farmacéutica proyecta que el Ethylene Glycol Dehydrated (107-21-1) será un pilar en el desarrollo de biomateriales inteligentes y sistemas de administración de fármacos autoregulables. Prototipos experimentales demuestran su eficacia en hidrogeles sensibles al pH para el tratamiento de diabetes, donde actúa como modificador de viscosidad. Su compatibilidad con polímeros biodegradables como el PLGA sugiere aplicaciones prometedoras en implantes de liberación controlada. Con una demanda global que crece un 7.2% anual (datos 2023), su optimización mediante tecnologías green chemistry se ha convertido en una prioridad para reducir el impacto ambiental de los procesos farmacéuticos.


